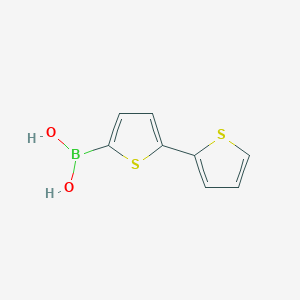

2,2'-Bithiophene-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSULIZZOEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380065 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-95-4 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2'-Bithiophene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bithiophene-5-boronic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar bithiophene backbone coupled with the versatile reactivity of the boronic acid moiety makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physical properties of this compound and its derivatives, alongside detailed experimental protocols for their determination and application.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reactivity, and application in various synthetic strategies. While a comprehensive experimental dataset for all physical properties is not extensively available in the public domain, this section compiles the reported values and provides context for their interpretation.

Quantitative Data Summary

The table below summarizes the key physical and chemical identifiers for this compound and its commonly used pinacol ester derivative.

| Property | This compound | This compound pinacol ester |

| CAS Number | 132898-95-4[1][2] | 479719-88-5[3] |

| Molecular Formula | C₈H₇BO₂S₂[1][2] | C₁₄H₁₇BO₂S₂[4] |

| Molecular Weight | 210.08 g/mol [1][2] | 292.22 g/mol [3] |

| Melting Point | 89-92 °C[5] | 35.5-40 °C |

| Appearance | Not explicitly reported; likely a solid. | Colorless to dark blue, yellow, or green solid, semi-solid, or fused solid.[4][6] |

| Solubility | Generally soluble in organic solvents.[1] Specific quantitative data is not readily available. | Generally more soluble in organic solvents than the corresponding boronic acid. |

| Boiling Point | Data not available.[2][5] | Data not available. |

| Density | Data not available.[2][5] | Data not available. |

| pKa | Data not available. Generally, arylboronic acids have a pKa of around 9.[7] | Not applicable. |

| Refractive Index | Data not available.[5] | n20/D 1.5900 (lit.) |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties and for the successful application of this compound in synthesis.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

General Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its use in reactions and for its purification.

General Qualitative Protocol:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) in portions, agitating the mixture after each addition.[8][9]

-

Observe whether the solid dissolves completely at room temperature.[8][9]

-

If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.

General Quantitative Protocol (Isothermal Method):

-

A saturated solution of this compound is prepared in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Determination of pKa

The pKa of the boronic acid group influences its reactivity and its interaction with biological systems.

General Protocol using Potentiometric Titration:

-

A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.[10]

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.[11]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

Synthetic Applications and Workflows

This compound is a key intermediate in the synthesis of a variety of organic materials, most notably through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a carbon-carbon bond between the bithiophene unit and an aryl or vinyl halide.

General Experimental Protocol:

-

To a reaction flask, this compound (1.0 equivalent), the desired aryl or vinyl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are added.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent or solvent mixture (e.g., toluene/ethanol/water, 1,4-dioxane/water) is added.

-

The reaction mixture is heated with stirring for a period of time determined by reaction monitoring (e.g., by TLC or GC-MS), typically ranging from a few hours to overnight.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:132898-95-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound pinacol ester, 98% [cymitquimica.com]

- 5. 2,2 -bithienyl-5 -boronic acid - 132898-95-4 - Structure, Synthesis, Properties [organoborons.com]

- 6. This compound pinacol ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to 2,2'-Bithiophene-5-boronic acid (CAS: 132898-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bithiophene-5-boronic acid is a heterocyclic organic compound that has garnered significant interest in the fields of materials science and organic synthesis. Its rigid, conjugated bithiophene backbone, coupled with the versatile reactivity of the boronic acid group, makes it a valuable building block for the creation of advanced organic materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of organic electronics. While boronic acids as a class have broad applications in medicinal chemistry, the specific utility of this compound in drug development is an emerging area of research.[1][2][3]

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. The presence of the bithiophene moiety imparts favorable electronic properties, while the boronic acid functional group allows for a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5]

| Property | Value | Reference |

| CAS Number | 132898-95-4 | |

| Molecular Formula | C₈H₇BO₂S₂ | [6] |

| Molecular Weight | 210.08 g/mol | [6] |

| Melting Point | 163-165 °C | |

| Appearance | White to off-white solid | |

| Solubility | Good solubility in organic solvents | [4] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two thiophene rings. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the bithiophene framework. The carbon atom attached to the boron will have a characteristic chemical shift.[7]

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-S and C=C stretching vibrations of the thiophene rings.[8]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.08 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-boron bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of 2,2'-bithiophene followed by reaction with a trialkyl borate and subsequent hydrolysis. The following protocol is adapted from established literature procedures.[9]

Materials:

-

2,2'-Bithiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.

-

Add triisopropyl borate to the reaction mixture at -78 °C and allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to obtain this compound as a solid.

Suzuki-Miyaura Cross-Coupling for Polymer Synthesis

This compound is a key monomer for the synthesis of conjugated polymers used in organic electronics. The following is a general protocol for a Suzuki-Miyaura polymerization.

Materials:

-

This compound

-

A dibromo-co-monomer (e.g., a dibrominated aromatic or heteroaromatic compound)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

-

In a reaction vessel, combine this compound, the dibromo-co-monomer, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for the specified time (usually 12-48 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GPC or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or acetone).

-

Collect the polymer by filtration, wash with appropriate solvents to remove residual catalyst and unreacted monomers, and dry under vacuum.

Applications in Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conjugated polymers for organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[4] These polymers serve as the active layer in such devices, responsible for light absorption, charge generation, and charge transport.[10][11]

Fabrication of a Polymer Solar Cell

The following workflow outlines the typical steps involved in the fabrication of a bulk heterojunction (BHJ) polymer solar cell using a polymer synthesized from this compound.[12]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2′-ビチオフェン-5-ボロン酸ピナコールエステル | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2′-ビチオフェン-5-ボロン酸ピナコールエステル | Sigma-Aldrich [sigmaaldrich.com]

- 7. Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)C satellite spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.dongguk.edu [pure.dongguk.edu]

- 12. Synthesis and characterization of benzodithiophene–isoindigo polymers for solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2,2'-Bithiophene-5-boronic acid: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2,2'-Bithiophene-5-boronic acid, a key building block in the development of advanced materials and pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, synthesis, and applications, with a focus on its role in organic electronics and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is an organoboron compound featuring a bithiophene backbone linked to a boronic acid functional group. This unique structure imparts valuable properties for organic synthesis, particularly in cross-coupling reactions.

The fundamental details of its molecular structure are summarized below:

| Identifier | Value |

| Chemical Formula | C₈H₇BO₂S₂[1] |

| Molecular Weight | 210.08 g/mol [1] |

| IUPAC Name | (5'-thiophen-2-yl-[2,2'-bithiophen]-5-yl)boronic acid |

| CAS Number | 132898-95-4[1] |

| SMILES | O--INVALID-LINK--c1ccsc1c2cccs2 |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound and its common synthetic precursor, the pinacol ester, are crucial for its handling, characterization, and application in various chemical reactions.

Table of Physicochemical Properties:

| Property | This compound | This compound pinacol ester |

| Appearance | White to off-white powder | Colorless to dark blue to dark yellow or green solid |

| Melting Point | 163-165 °C | 35.5-38.0 °C |

| Solubility | Soluble in organic solvents such as THF, DMF | Soluble in common organic solvents |

| Purity (typical) | ≥95% | ≥97% |

Table of Spectroscopic Data (Typical Values):

While specific spectral data can vary based on the solvent and instrumentation, the following provides an indication of the expected spectroscopic characteristics for the bithiophene core structure.

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-7.60 (m, aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 120-145 (aromatic carbons) |

| IR (KBr) | ν (cm⁻¹): ~3300 (O-H), ~1350 (B-O), ~800 (C-S) |

| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight |

Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental procedures for researchers in organic synthesis and materials science.

Synthesis of this compound

A common route to synthesize aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic workup.

Materials:

-

2,2'-Bithiophene

-

n-Butyllithium (n-BuLi) or similar organolithium reagent

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium to the solution and stir for 1-2 hours at -78 °C to allow for lithiation.

-

To the resulting solution, add an excess of triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[2]

Materials:

-

This compound

-

An aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Drug Development

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA. They are known to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins. This property makes them attractive for the design of enzyme inhibitors and sensors. While this compound itself is not a therapeutic agent, its derivatives are of interest in drug discovery as scaffolds to which pharmacologically active moieties can be attached. The bithiophene unit can act as a bioisostere for other aromatic systems and can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Organic Electronics

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics due to their excellent charge transport properties. This compound serves as a crucial monomer for the synthesis of conjugated polymers and oligomers through Suzuki coupling.[2] These materials are utilized in a variety of applications, including:

-

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of polythiophenes facilitates efficient charge transport, leading to high-performance transistors.

-

Organic Photovoltaics (OPVs): Thiophene-based polymers are used as donor materials in the active layer of solar cells due to their broad absorption in the solar spectrum.

-

Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be designed to emit light of various colors, making them suitable for display and lighting applications.

The ability to precisely control the structure and electronic properties of the resulting polymers through the choice of coupling partners makes this compound a versatile and indispensable tool for materials scientists.

References

An In-Depth Technical Guide to the Synthesis of 2,2'-Bithiophene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,2'-Bithiophene-5-boronic acid, a valuable building block in organic electronics and medicinal chemistry. The document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Introduction

This compound is a key organoboron compound utilized in the synthesis of conjugated polymers, organic semiconductors, and pharmacologically active molecules. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. This guide focuses on the most prevalent and effective methods for its preparation, providing researchers with the necessary information to synthesize this important reagent.

Core Synthesis Pathway: Lithiation-Borylation of 2,2'-Bithiophene

The most common and direct route to this compound involves a two-step process: the selective lithiation of 2,2'-bithiophene at the 5-position, followed by quenching the resulting organolithium species with a borate ester. This method offers high regioselectivity due to the acidic nature of the α-protons on the thiophene rings.

A variation of this pathway involves the synthesis of the more stable this compound pinacol ester. This derivative is often preferred for its enhanced stability, ease of purification, and compatibility with a wider range of reaction conditions.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound and its pinacol ester.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its pinacol ester derivative.

Synthesis of this compound

This protocol is adapted from established literature procedures and involves the direct borylation of the lithiated intermediate followed by hydrolysis.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

-

A solution of 2,2'-bithiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Synthesis of this compound pinacol ester

This protocol outlines the synthesis of the more stable pinacol ester derivative, which is often preferred for subsequent applications.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the pinacol ester derivative.

Procedure:

-

To a solution of 2,2'-bithiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting mixture is stirred at this temperature for 1 hour.

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) is then added dropwise to the reaction mixture.

-

The solution is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield this compound pinacol ester.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound and its pinacol ester.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2,2'-Bithiophene |

| Lithiating Agent | n-Butyllithium |

| Borating Agent | Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 60-80% |

| Purity | >95% (after purification) |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, MS |

Table 2: Synthesis of this compound pinacol ester

| Parameter | Value |

| Starting Material | 2,2'-Bithiophene |

| Lithiating Agent | n-Butyllithium |

| Borating Agent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 70-90% |

| Purity | >98% (after purification) |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS |

Conclusion

The lithiation-borylation of 2,2'-bithiophene is a robust and efficient method for the synthesis of this compound and its pinacol ester. The procedures outlined in this guide, when performed with careful attention to anhydrous and inert conditions, provide reliable access to these important synthetic intermediates. The choice between synthesizing the free boronic acid or its pinacol ester will depend on the specific requirements of the subsequent synthetic steps, with the pinacol ester offering greater stability and ease of handling. This guide serves as a valuable resource for researchers in the fields of materials science and drug discovery, facilitating the synthesis of novel thiophene-based compounds.

Spectroscopic Profile of 2,2'-Bithiophene-5-boronic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectral data for 2,2'-Bithiophene-5-boronic acid, a valuable building block in the development of novel organic electronic materials and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct spectral data for this compound is not extensively published, this guide presents data for closely related compounds and provides expert analysis of the expected spectral features.

Core Spectral Data

The structural identity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BO₂S₂ |

| Molecular Weight | 210.08 g/mol [1][2] |

| CAS Number | 132898-95-4[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the tendency of boronic acids to form boroxines (anhydrides), NMR spectra can sometimes be complex.[3] Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomeric species and provide a clearer spectrum.[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H (adjacent to B(OH)₂) | ~7.5 - 7.8 | d |

| Thiophene H (meta to B(OH)₂) | ~7.1 - 7.3 | d |

| Thiophene H's (unsubstituted ring) | ~7.0 - 7.4 | m |

| B(OH)₂ | ~8.0 (broad) | s |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and concentration.

Similarly, the ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the bithiophene core. The carbon atom directly attached to the boron will likely be broad due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-B | ~130-140 (broad) |

| Thiophene carbons | ~120-145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the O-H and B-O bonds of the boronic acid group, as well as the C-H, C=C, and C-S bonds of the bithiophene scaffold. An ATR-IR spectrum for the closely related this compound pinacol ester is available and provides a good indication of the expected vibrational modes for the bithiophene core.

Table 4: Key IR Absorptions for this compound and its Pinacol Ester

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Boronic Acid) | 3200-3600 | Broad | Expected for the boronic acid. |

| C-H (Aromatic) | 3000-3100 | Medium | Characteristic of thiophene rings. |

| C=C (Aromatic) | 1400-1600 | Medium-Strong | Thiophene ring stretching. |

| B-O | 1300-1400 | Strong | Boronic acid/ester B-O stretching. |

| C-S | 600-800 | Medium | Thiophene ring C-S stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 210. Boronic acids are known to undergo dehydration to form boroxines, which may also be observed in the mass spectrum. Analysis of the pinacol ester derivative can be a useful alternative to avoid this complication.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 210 | Molecular ion |

| [M-H₂O]⁺ | 192 | Loss of water |

| [M-B(OH)₂]⁺ | 165 | Loss of the boronic acid group |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Sample Preparation (for solid samples)

-

Approximately 5-10 mg of the solid sample is placed in a clean, dry NMR tube.

-

The solid is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ or Methanol-d₄ are often preferred to minimize issues with boroxine formation.[3]

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The sample is then ready for analysis in the NMR spectrometer.

IR Spectroscopy (Attenuated Total Reflectance - ATR for solid samples)

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

-

After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)

-

A small amount of the sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is ionized by an electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizations

To aid in the understanding of the experimental workflows and molecular structure, the following diagrams are provided.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure and predicted ¹H NMR signals of this compound.

References

Solubility profile of 2,2'-Bithiophene-5-boronic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2'-Bithiophene-5-boronic acid

This compound is an organoboron compound featuring a bithiophene core functionalized with a boronic acid group. This unique structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its applications are prominent in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the favorable electronic and optical properties imparted by the bithiophene moiety. An understanding of its solubility is critical for its effective use in synthesis, purification, and formulation.

Expected Solubility Profile

Based on its structure, which combines a relatively nonpolar bithiophene backbone with a polar boronic acid group, a qualitative solubility profile in common laboratory solvents can be predicted. Boronic acids, in general, exhibit poor solubility in water and nonpolar aprotic solvents, but good solubility in polar aprotic and polar protic organic solvents.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The boronic acid group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, Acetonitrile | High to Moderate | The polarity of these solvents can solvate the polar boronic acid group. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl ether | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar boronic acid functional group. |

| Aqueous | Water | Low to Insoluble | The hydrophobic bithiophene backbone limits solubility in water. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic boronic acid group will be deprotonated to form a more soluble boronate salt. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound does not have a basic functional group to be protonated. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended. These methods allow for both qualitative and quantitative assessment of solubility.

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

Methodology:

-

Sample Preparation: Add approximately 2-5 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Observation: Vigorously agitate the mixture for 1-2 minutes at ambient temperature.

-

Assessment: Visually inspect the mixture. The compound is considered "soluble" if the solution is clear and free of any solid particles. It is "partially soluble" if some solid remains but a significant portion has dissolved, and "insoluble" if the solid does not appear to dissolve.

-

Heating: If the compound is insoluble at ambient temperature, gently heat the mixture to determine if solubility increases with temperature.

Logical Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility assessment.

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that an excess of solid remains after this period.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Shake-flask method for quantitative solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH: In aqueous solutions, the solubility will be highly pH-dependent. In basic conditions, the boronic acid will deprotonate to form a more soluble boronate salt.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of the compound may exhibit different solubilities.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests good solubility in polar organic solvents and poor solubility in nonpolar and aqueous media. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide will enable the accurate determination of this critical parameter. This information is essential for optimizing reaction conditions, developing purification strategies, and formulating this versatile compound for its various applications in materials science and medicinal chemistry.

An In-depth Technical Guide on the Electronic and Optical Properties of Bithiophene Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and optical properties of bithiophene boronic acid derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electrochemical characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates fundamental principles and workflows.

Core Electronic and Optical Properties

Bithiophene boronic acid derivatives are characterized by a π-conjugated system that gives rise to distinct electronic and optical behaviors. The bithiophene moiety acts as an excellent chromophore, while the boronic acid group can modulate these properties and provide a site for further functionalization or interaction with biological targets. The electronic structure is dominated by π →π* transitions, which are responsible for their absorption and emission characteristics.[1]

The photophysical properties, such as absorption and emission wavelengths, are sensitive to the substitution pattern on the bithiophene core and the nature of the boronic acid derivative (e.g., free acid vs. pinacol ester).[2][3] Furthermore, the electrochemical behavior, particularly the oxidation and reduction potentials, is a key feature for their application in organic electronics.[4]

Data Presentation

The following tables summarize the key electronic and optical data for representative bithiophene derivatives. It is important to note that these values can be influenced by the solvent and the specific substitution on the bithiophene core.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 2,2'-Bithiophene-5-boronic acid pinacol ester | Dichloromethane | ~320-340 | ~380-420 | Not Reported | [3] |

| Donor-π-Acceptor Bithiophene Derivatives | Dichloromethane | 410-420 | 493 | 0.007 - 0.03 | [3] |

| Bis(2,2′-bithiophene-5-yl)benzenes | Various | ~350-400 | ~400-500 | Not Reported | [5] |

Table 1: Photophysical Properties of Bithiophene Derivatives

| Compound | Electrolyte/Solvent | Oxidation Potential (E_ox, V vs. Fc/Fc+) | Reduction Potential (E_red, V vs. Fc/Fc+) | Reference |

| Poly(3-substituted-2,2′-bithiophene)s | Bu4NBF4-CH3CN | Varies with substituent | Not Reported | |

| Ferrocene-Thiophene-Boronic Acid | DMSO/Phosphate Buffer | ~0.475 | Not Reported | [6] |

Table 2: Electrochemical Properties of Bithiophene Derivatives

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of bithiophene boronic acid derivatives. The following sections outline the key experimental protocols.

Synthesis of Bithiophene Boronic Acid Pinacol Ester

The synthesis of bithiophene boronic acid pinacol esters is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

-

2-Bromobithiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobithiophene, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the compounds.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of the bithiophene boronic acid derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to investigate the emission properties of the compounds.

Instrumentation:

-

Fluorometer

Procedure:

-

Prepare a dilute solution of the sample, similar to that for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is identified from the spectrum.

-

Quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to probe the electrochemical properties of the molecules.[8][9]

Instrumentation:

-

Potentiostat with a three-electrode cell setup.

-

Working electrode: Glassy carbon or platinum disk electrode.

-

Reference electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter electrode: Platinum wire.

-

Procedure:

-

Prepare a solution of the bithiophene boronic acid derivative (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[8]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.[8]

-

Perform the cyclic voltammetry scan over a potential range that covers the expected redox processes.

-

Record the current response as a function of the applied potential.

-

The oxidation and reduction potentials are determined from the positions of the anodic and cathodic peaks, respectively.

-

It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. informaticsjournals.co.in [informaticsjournals.co.in]

- 3. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

Proper storage and handling conditions for 2,2'-Bithiophene-5-boronic acid

An In-depth Technical Guide to the Proper Storage and Handling of 2,2'-Bithiophene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for this compound, a vital organoboron compound in organic synthesis and materials science. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Compound Overview

This compound (CAS No: 132898-95-4) is an organoboron compound featuring a bithiophene moiety linked to a boronic acid functional group.[1] This structure makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of conjugated polymers and other organic electronic materials.[1][2][3]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇BO₂S₂ |

| Molecular Weight | 210.08 g/mol [1] |

| Appearance | Typically an off-white to yellow powder or solid |

| Melting Point | 89-92 °C[4] |

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. Boronic acids, in general, are susceptible to various degradation pathways, including oxidation and protodeboronation.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and the known chemistry of aryl boronic acids:

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C (Refrigerated)[5][6][7] | Slows down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis. |

| Container | Tightly closed, opaque container.[5][6][7] | Protects from moisture and light. |

| Location | Dry, well-ventilated area.[5][6][8] | Prevents moisture uptake and ensures a safe storage environment. |

Stability Considerations

The stability of aryl boronic acids is influenced by several factors, with protodeboronation (the cleavage of the carbon-boron bond by a proton source) being a significant degradation pathway.[7][9]

-

pH: The rate of protodeboronation is highly pH-dependent. For some aryl boronic acids, the slowest degradation is observed around pH 5. Both acidic and basic conditions can accelerate this process.[1]

-

Aqueous Environments: The presence of water can facilitate hydrolysis and subsequent degradation.[1][10] It's crucial to handle the compound in a dry environment and use anhydrous solvents when possible.

-

Oxidation: Boronic acids are susceptible to oxidation, which can be mitigated by storing under an inert atmosphere and away from strong oxidizing agents.[11]

While the product is chemically stable under standard ambient conditions, long-term storage at room temperature is not recommended.[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield (European Standard EN 166).[6][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][8] |

| Skin and Body | Lab coat and appropriate protective clothing to prevent skin exposure.[6][8] |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6][8] |

Handling Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Example of Suzuki-Miyaura Coupling

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. Below is a general, illustrative protocol. Researchers should adapt this based on their specific substrates and optimization experiments.

Materials

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Anhydrous and degassed solvents (e.g., toluene, 1,4-dioxane, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Detailed Procedure

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the phosphine ligand.

-

Add the degassed solvent system.

-

Stir the reaction mixture at the desired temperature (typically elevated) and monitor its progress.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using an appropriate technique, such as column chromatography on silica gel.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

-

Liquid Waste: Collect in a labeled, sealed container. Do not mix with other incompatible chemical waste.

-

Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in regular solid waste.[8]

By adhering to these storage, handling, and disposal protocols, researchers can safely and effectively utilize this compound in their work while maintaining its quality and ensuring the safety of the laboratory environment.

References

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. 2,2 -Bithiophene-5-boronic acid pinacol ester 479719-88-5 [sigmaaldrich.com]

- 3. 2,2′-联噻吩-5-硼酸频哪醇酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. publicsafety.lafayette.edu [publicsafety.lafayette.edu]

- 5. laballey.com [laballey.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to Thiophene-Based Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based boronic acids have emerged as indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon bonds. This technical guide provides a comprehensive overview of their synthesis, properties, and applications, with a focus on their pivotal role in cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate their effective utilization in research and development.

Introduction to Thiophene-Based Boronic Acids

Thiophene is a privileged five-membered aromatic heterocycle ubiquitously found in pharmaceuticals, agrochemicals, and organic electronic materials. The incorporation of a boronic acid [-B(OH)₂] or its corresponding ester (boronate ester) functionality onto the thiophene ring furnishes a powerful building block for synthetic chemists. These organoboron compounds are particularly valued as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The utility of thiophene-based boronic acids stems from their optimal balance of stability and reactivity. They are generally crystalline solids, stable to air and moisture, allowing for ease of handling and storage. Under appropriate catalytic conditions, they readily undergo transmetalation, enabling the efficient formation of new carbon-carbon bonds with a wide array of electrophilic partners. This reactivity has been harnessed for the synthesis of complex molecules, including blockbuster drugs and high-performance organic materials.[1]

Synthesis of Thiophene-Based Boronic Acids

The preparation of thiophene-based boronic acids typically commences from the corresponding halothiophene, with bromothiophenes being the most common starting materials. The key transformation involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

A general workflow for the synthesis of thiophene boronic acids is depicted below:

Caption: General workflow for the synthesis of thiophene boronic acids.

Detailed Experimental Protocol: Synthesis of 2-Thiopheneboronic Acid from 2-Bromothiophene

This protocol outlines the synthesis of 2-thiopheneboronic acid via a lithium-halogen exchange followed by borylation.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous diethyl ether (or THF) and cool the flask to -78 °C.

-

Add 2-bromothiophene to the cooled solvent.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise, again ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-thiopheneboronic acid as a white crystalline solid.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a thiophene boronic acid) and an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Suzuki-Miyaura Couplings

The efficiency of the Suzuki-Miyaura coupling of thiophene-based boronic acids is influenced by several factors, including the nature of the substituents on both coupling partners, the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative quantitative data for these reactions.

Table 1: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | DMF/H₂O | 6 | 98 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 16 | 85 |

Table 2: Suzuki-Miyaura Coupling of Substituted Thiophene Boronic Acids with 4-Bromotoluene

| Entry | Thiophene Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 93 |

| 2 | 5-Formyl-2-thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 10 | 88 |

| 3 | 5-Chlorothiophene-2-boronic acid | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | Toluene/H₂O | 18 | 75 |

| 4 | Thiophene-2,5-diboronic acid* | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 24 | 82 |

* With 2.2 equivalents of 4-bromotoluene.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with 4-Bromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

2-Thiopheneboronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer with a heating plate

-

Standard glassware for extraction, filtration, and chromatography

Procedure:

-

To a Schlenk flask, add 2-thiopheneboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), sodium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Applications in Drug Discovery and Materials Science

Thiophene-based boronic acids are pivotal intermediates in the synthesis of a wide range of functional molecules.

In Drug Discovery: The thiophene moiety is a well-established bioisostere for the phenyl group and is present in numerous approved drugs. Suzuki-Miyaura coupling with thiophene boronic acids allows for the facile introduction of this scaffold into drug candidates. This has been instrumental in the development of kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[2] The ability to rapidly generate analogues with diverse substitution patterns is a key advantage in structure-activity relationship (SAR) studies.

In Materials Science: The electronic properties of the thiophene ring make it an excellent building block for organic electronic materials. Thiophene-based boronic acids are extensively used in the synthesis of conjugated polymers and oligomers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The Suzuki polycondensation of diboronic acids with dihalides is a powerful method for constructing high-molecular-weight polymers with tunable optoelectronic properties.

Spectroscopic Data for Common Thiophene Boronic Acids

Accurate characterization of thiophene-based boronic acids is crucial for their effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table 3: Representative ¹H and ¹³C NMR Data for 2-Thiopheneboronic Acid and 3-Thiopheneboronic Acid

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Thiopheneboronic acid | DMSO-d₆ | 8.15 (s, 2H, -B(OH)₂), 7.81 (d, 1H), 7.65 (d, 1H), 7.18 (t, 1H) | 142.5, 135.8, 131.2, 128.4 |

| 3-Thiopheneboronic acid | DMSO-d₆ | 8.05 (s, 2H, -B(OH)₂), 8.01 (s, 1H), 7.55 (d, 1H), 7.42 (d, 1H) | 138.9, 133.7, 129.6, 126.1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The signals for the boronic acid protons (-B(OH)₂) are often broad and may exchange with water in the solvent.[2][3]

Conclusion

Thiophene-based boronic acids are powerful and versatile building blocks that have significantly impacted the landscape of modern organic synthesis. Their stability, coupled with their reliable reactivity in Suzuki-Miyaura and other cross-coupling reactions, has made them indispensable tools for the construction of complex molecules in both academic and industrial research. A thorough understanding of their synthesis, handling, and reactivity, as outlined in this guide, will continue to drive innovation in the fields of drug discovery, materials science, and beyond.

References

The Advent and Application of 2,2'-Bithiophene-5-boronic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and key applications of 2,2'-Bithiophene-5-boronic acid (CAS No. 132898-95-4). Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, properties, and significant role of this compound as a building block in the development of advanced organic materials.

Introduction and Physicochemical Properties

This compound is an organoboron compound featuring a bithiophene backbone linked to a boronic acid functional group. This structure imparts a unique combination of properties, making it a valuable reagent in organic synthesis. The thiophene rings provide electronic conductivity and opportunities for π-π stacking, while the boronic acid moiety enables versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 132898-95-4 |

| Molecular Formula | C₈H₇BO₂S₂ |

| Molecular Weight | 210.08 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 145-150 °C |

| Solubility | Soluble in organic solvents such as THF, DMF, and Dioxane |

Historical Context and Discovery

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its development is intrinsically linked to the broader advancements in thiophene chemistry and organoboron compounds. The extensive work on thiophene chemistry, pioneered by chemists such as Salo Gronowitz, laid the foundation for the synthesis of a wide array of thiophene derivatives. The advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s created a significant demand for novel boronic acid reagents. It is within this context that this compound emerged as a key building block, with its synthesis and applications becoming more prominent in the chemical literature from the early 2000s onwards.

Key Experimental Protocols: Synthesis of this compound

The most common synthetic route to this compound involves the lithiation of 2,2'-bithiophene followed by quenching with a trialkyl borate and subsequent hydrolysis. Below is a generalized experimental protocol based on procedures reported in the literature.

Table 2: Generalized Synthetic Protocol for this compound

| Step | Reagents and Conditions | Purpose | Typical Yield |

| 1. Lithiation | 2,2'-Bithiophene, n-Butyllithium (n-BuLi) in dry THF, -78 °C | Regioselective deprotonation at the 5-position of the bithiophene ring. | Quantitative |

| 2. Borylation | Triisopropyl borate, -78 °C to room temperature | Electrophilic trapping of the lithiated intermediate to form the boronate ester. | High |

| 3. Hydrolysis | Acidic workup (e.g., dilute HCl) | Conversion of the boronate ester to the final boronic acid. | 70-90% |

Detailed Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,2'-bithiophene dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Applications in Materials Science: Organic Thin-Film Transistors (OTFTs)

A primary application of this compound is in the synthesis of conjugated polymers for organic electronics, particularly for the active layer in Organic Thin-Film Transistors (OTFTs). The Suzuki polycondensation of this compound with a suitable dihaloaromatic comonomer yields high molecular weight polymers with desirable semiconducting properties.

A Technical Guide to 2,2'-Bithiophene-5-boronic acid: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Bithiophene-5-boronic acid, a key building block in the synthesis of advanced organic materials. This document details its commercial availability, typical purity levels, and analytical methodologies for quality assessment. Furthermore, it presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

Commercial Suppliers and Purity Levels

This compound and its commonly used pinacol ester derivative are available from a range of commercial chemical suppliers. The purity of these reagents is a critical factor for successful synthetic outcomes, influencing reaction yields, by-product formation, and the properties of the final materials. The following table summarizes the offerings from several major suppliers. It is important to note that the pinacol ester is often favored for its enhanced stability and ease of handling compared to the free boronic acid.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) |

| Sigma-Aldrich | 2,2′-Bithiophene-5-boronic acid pinacol ester | 479719-88-5 | Lot-dependent (refer to Certificate of Analysis) | Varies by lot |

| Thermo Fisher Scientific (Alfa Aesar) | This compound pinacol ester, 98% | 479719-88-5 | ≥97.5% | Gas Chromatography (GC), ¹H NMR[1] |

| Santa Cruz Biotechnology | 2,2′-Bithiophene-5-boronic acid | 132898-95-4 | Lot-dependent (refer to Certificate of Analysis) | Not specified |

| Sunway Pharm | This compound | 132898-95-4 | 97% | Not specified[2] |

| Cymit Quimica | This compound | 132898-95-4 | 96% | Not specified |

Note: Purity levels and analytical data can vary by batch. It is highly recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific information.

Analytical Methodologies for Purity Assessment

The quality control of boronic acids and their esters is crucial due to their propensity for degradation, such as hydrolysis of the pinacol ester to the free boronic acid or protodeboronation. A variety of analytical techniques are employed to assess the purity and integrity of these compounds.

-